hemoglobin Luxembourg
Description
Properties
CAS No. |
125122-62-5 |
|---|---|
Molecular Formula |
C7H13BrN2O |
Synonyms |
hemoglobin Luxembourg |
Origin of Product |
United States |
The Chemical Compound: Hemoglobin Luxembourg
Discovery and Initial Report
Hb Luxembourg was first identified in a family of Dutch origin. nih.gov The discovery was reported in 1989 by Groff and colleagues. nih.govalljournals.cn The propositus, an adolescent, and other affected family members presented with mild hemolytic anemia and increased levels of indirect bilirubin (B190676) in their blood. nih.gov
Molecular and Structural Characteristics
The defining feature of Hemoglobin Luxembourg is a specific amino acid substitution in the alpha-globin chain.
The mutation in Hb Luxembourg involves the replacement of a tyrosine residue with a histidine residue at position 24 of the alpha-globin chain. lovd.nlnih.gov This position is also known as B5 in the helical nomenclature of the globin fold.
The α24(B5) position is located internally within the hemoglobin molecule. nih.gov The tyrosine at this position is in contact with several residues that are part of the crucial α1β1 interface. nih.gov This interface is a large, stable contact region between the alpha and beta subunits, essential for the integrity of the hemoglobin tetramer. researchgate.net
Research Findings on Functional Consequences
The substitution of tyrosine with histidine at the α24(B5) position leads to a slight instability of the hemoglobin molecule. nih.gov
The primary functional consequence of the Tyr→His substitution in Hb Luxembourg is reduced molecular stability. nih.gov This instability is believed to be an indirect result of the alteration at the α1β1 contact. nih.gov The replacement of the nonpolar tyrosine with the charged histidine likely disrupts the normal intramolecular interactions, making the variant hemoglobin more susceptible to denaturation. This instability leads to the premature breakdown of red blood cells, resulting in mild hemolytic anemia. lovd.nlnih.gov
Detailed quantitative data on the oxygen affinity (P50 value) of this compound is not available in the reviewed scientific literature. However, unstable hemoglobins (B146990) can sometimes exhibit altered oxygen affinity.
Individuals heterozygous for this compound typically present with a mild, well-compensated chronic hemolytic anemia. nih.gov Laboratory findings include signs of hemolysis, such as an elevated indirect bilirubin level. nih.gov
| Feature | Description |
| Hemoglobin Variant | This compound |
| Affected Globin Chain | Alpha (α) |
| Amino Acid Substitution | α24(B5) Tyrosine → Histidine |
| Functional Classification | Unstable Hemoglobin |
| Clinical Presentation | Mild hemolytic anemia, increased indirect bilirubinemia nih.gov |
| Oxygen Affinity (P50) | Data not available |
Structural Characterization and Conformational Dynamics of Hemoglobin Luxembourg
Primary, Secondary, and Tertiary Structure Analysis of the Alpha-Globin Chain Mutation
The defining feature of Hemoglobin Luxembourg is a point mutation in the alpha-globin gene, resulting in a substitution at the 24th position of the polypeptide chain. researchgate.netnih.gov In the primary structure, the aromatic amino acid Tyrosine (Tyr) is replaced by the basic amino acid Histidine (His). This specific mutation is denoted as α24(B5)Tyr→His, indicating the change occurs at the 5th residue of the B-helix in the alpha-globin chain. researchgate.netnih.gov
The substitution of tyrosine with histidine introduces significant changes to the local chemical environment within the alpha-globin subunit. Tyrosine possesses a large, hydrophobic phenol (B47542) side chain, while histidine has a smaller imidazole (B134444) ring that can act as both a hydrogen bond donor and acceptor and can be protonated at physiological pH. This alteration in size, charge, and hydrogen bonding potential at a critical internal position disrupts the native folding of the alpha-globin chain.
The B-helix is an integral part of the globin fold, and a mutation within this secondary structural element can have cascading effects on the tertiary structure. The native tyrosine at position α24 is involved in crucial intramolecular contacts that stabilize the protein's three-dimensional conformation. The introduction of histidine at this site can lead to steric clashes, loss of stabilizing hydrophobic interactions, or the formation of new, potentially destabilizing, hydrogen bonds. This localized disruption can propagate, leading to a less compact and more flexible tertiary structure, which is a hallmark of unstable hemoglobin variants.
Quaternary Structure Impact: Effects on Alpha1-Beta1 (α1β1) Interfacial Contacts
The mutation in this compound, although located within a single alpha-globin subunit, has significant repercussions for the quaternary structure of the hemoglobin tetramer. The stability of the hemoglobin molecule is highly dependent on the extensive and precise interactions at the interfaces between its four subunits. The α1β1 interface is a large, stable contact region crucial for the formation of the αβ dimer, which is the fundamental building block of the tetramer. nih.gov
While the α24(B5) residue is not directly at the α1β1 interface, it is located internally and is in close proximity to several amino acid residues that are involved in this critical inter-subunit contact. researchgate.netnih.gov The structural perturbation caused by the Tyr→His substitution is thought to be transmitted to these interfacial residues. This indirect effect can alter the precise packing and hydrogen bonding network that stabilizes the α1β1 dimer. researchgate.net A weakened α1β1 interface can lead to an increased rate of dissociation of the tetramer into dimers, and subsequently into unstable monomers. nih.gov These free globin chains are prone to denaturation and precipitation within the erythrocyte, leading to the observed hemolytic anemia. nih.gov
| Interface | Key Residues in Hemoglobin A | Postulated Impact of α24(B5)Tyr→His Mutation in this compound |
|---|---|---|
| α1β1 | Val34, Leu109, His112 | Indirect disruption of hydrophobic and hydrogen bonding interactions, leading to a less stable dimer. |
| α1β2 | Thr38, Pro44, His97 | Minimal direct impact, but overall tetramer stability may be compromised due to weakened α1β1 interface. |
Molecular Modeling and Computational Analysis of Mutational Effects on Protein Fold Stability
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, computational approaches are invaluable for predicting the structural and energetic consequences of the α24(B5)Tyr→His mutation. MD simulations can provide insights into the conformational changes and fluctuations of the mutant protein compared to the wild-type. nih.govresearchgate.net Such simulations could model the altered protein in a solvent box, allowing for the observation of changes in root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone, which would indicate regions of increased flexibility and instability. nih.govmdpi.com
Protein stability prediction algorithms, such as those based on the Gaussian Network Model or deep learning, can be employed to calculate the change in Gibbs free energy of unfolding (ΔΔG) upon mutation. mlsb.iobiorxiv.org A negative ΔΔG value for the Tyr→His substitution would computationally support the observed instability of this compound. These in silico tools can also be used to perform computational alanine (B10760859) scanning mutagenesis on the residues surrounding the mutation to identify key interactions that are disrupted. researchgate.net For instance, modeling could reveal the loss of a critical hydrogen bond that the native tyrosine forms or the introduction of a charge repulsion by the protonated histidine, leading to destabilization of the B-helix and surrounding structures.
| Computational Method | Predicted Parameter | Expected Outcome for this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulation | RMSD, RMSF | Increased values compared to Hemoglobin A, indicating higher flexibility and instability. |
| Protein Stability Prediction | ΔΔG | A negative value, signifying a decrease in protein stability. |
| Computational Alanine Scanning | Change in binding energy | Identification of disrupted stabilizing interactions around the mutation site. |
Structural Instability Profiles of this compound Compared to Wild-Type Hemoglobin A
The structural changes instigated by the α24(B5)Tyr→His mutation culminate in a hemoglobin variant with a demonstrable increase in instability compared to the wild-type Hemoglobin A. This instability is the primary molecular driver of the associated mild hemolytic anemia. researchgate.netnih.gov The instability of this compound can be experimentally assessed using several methods.
Heat stability tests, where a hemolysate is incubated at an elevated temperature (e.g., 50°C), would likely show a significant precipitation of this compound, whereas Hemoglobin A would remain in solution. Similarly, the isopropanol (B130326) stability test, which challenges the protein with a hydrophobic solvent, would also be expected to induce the precipitation of this unstable variant.
The instability index is a computed parameter that estimates the stability of a protein from its amino acid sequence. A protein with an instability index below 40 is predicted to be stable, while a value above 40 suggests potential instability. expasy.org While the instability index for the entire alpha-globin chain might not change dramatically with a single amino acid substitution, local instability can be inferred from the properties of the substituted amino acid. The replacement of a hydrophobic residue in the protein interior with a potentially charged one is a common cause of protein destabilization.
Advanced Structural Biology Techniques for Variant Characterization
The characterization of hemoglobin variants like this compound has been greatly enhanced by the development of advanced structural and analytical techniques. While initial identification often relies on methods like high-performance liquid chromatography (HPLC) and isoelectric focusing, a deeper understanding of the structural consequences of the mutation requires more sophisticated approaches.
Mass spectrometry (MS) is a powerful tool for the precise identification of hemoglobin variants. Electrospray ionization mass spectrometry (ESI-MS) can accurately determine the molecular weight of the intact globin chains, revealing the mass shift caused by the Tyr→His substitution. Tandem mass spectrometry (MS/MS) can then be used to sequence the tryptic peptides of the globin chain, pinpointing the exact location of the amino acid change.
For high-resolution structural information, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standards. mpg.demdpi.com Although a crystal structure for this compound has not been reported, obtaining one would provide definitive atomic-level details of the structural rearrangements caused by the mutation. It would visualize the altered side-chain interactions, the distortion of the B-helix, and the subtle changes at the α1β1 interface. Cryo-EM has also emerged as a powerful technique for determining the structure of hemoglobin and its variants in a near-native state, and could be applied to study the conformational landscape of this compound. nih.gov
Functional Characterization and Oxygen Transport Dynamics of Hemoglobin Luxembourg
Oxygen Affinity Measurements and the Oxyhemoglobin Dissociation Curve Profile
Specific measurements of oxygen affinity and the oxyhemoglobin dissociation curve for Hemoglobin Luxembourg are not available in the current body of scientific literature. psu.edu In normal hemoglobin (HbA), the binding of oxygen is a cooperative process, resulting in a characteristic sigmoidal-shaped oxyhemoglobin dissociation curve. This shape reflects the increasing affinity of the hemoglobin molecule for oxygen as each successive oxygen molecule binds.
For hemoglobin variants, the position and shape of this curve can be altered. A "left-shift" indicates increased oxygen affinity, meaning the hemoglobin binds oxygen more readily but releases it less easily to the tissues. Conversely, a "right-shift" signifies decreased oxygen affinity, where hemoglobin picks up oxygen less readily but delivers it more effectively to peripheral tissues. Given that this compound is an unstable variant, its oxygen affinity could theoretically be increased, decreased, or remain normal, depending on the specific structural consequences of the amino acid substitution. Without empirical data, its precise oxyhemoglobin dissociation curve profile remains unknown.
P50 Value Determination and Interpretation for this compound
The P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key indicator of oxygen affinity. A lower P50 value corresponds to higher oxygen affinity, while a higher P50 indicates lower affinity. The normal P50 for HbA is approximately 26-27 mmHg.
As with oxygen affinity measurements, a specific P50 value for this compound has not been reported. psu.edu Many unstable hemoglobin variants exhibit altered oxygen affinity. For instance, some unstable variants are associated with high oxygen affinity (low P50), leading to tissue hypoxia and a compensatory increase in red blood cell production (erythrocytosis). Others may have low oxygen affinity (high P50). The substitution at position α24(B5) in this compound is internal and impacts the α1β1 contact, a critical interface for the stability and function of the hemoglobin tetramer. aklectures.comwikipedia.org Such a structural change could plausibly alter the molecule's oxygen-binding properties, but without direct measurement, its P50 value remains speculative.
Allosteric Regulation Analysis: Influence of 2,3-Bisphosphoglycerate (B1242519) (2,3-BPG) and pH
The oxygen affinity of hemoglobin is allosterically regulated by several factors, including 2,3-bisphosphoglycerate (2,3-BPG) and pH (the Bohr effect). 2,3-BPG, a metabolite in red blood cells, binds to the deoxygenated form of hemoglobin and reduces its oxygen affinity, thereby facilitating oxygen release to the tissues. A decrease in pH (more acidic conditions) also promotes oxygen release.
No studies have specifically investigated the allosteric regulation of this compound by 2,3-BPG or its Bohr effect. The amino acid substitution in this compound is not located in the primary binding site for 2,3-BPG. However, structural changes resulting from the α24(B5) Tyr→His substitution could indirectly affect the conformational changes associated with allosteric regulation. Therefore, it is conceivable that the response of this compound to 2,3-BPG and changes in pH might be altered, but this has not been experimentally verified.
Heme-Globin Interaction Dynamics and Oxygen Binding Kinetics
The kinetics of oxygen binding, which describe the rates of oxygen association and dissociation, are also fundamental to hemoglobin's function. These kinetics are influenced by the structural state of the hemoglobin molecule. While specific kinetic data for this compound are unavailable, its instability implies that the rates of oxygen association and dissociation could be affected.
Comparative Functional Analysis with Other Alpha-Chain Variants
A comparative analysis of this compound with other alpha-chain variants is hampered by the lack of functional data for this compound itself. However, we can draw general comparisons based on the nature of other unstable alpha-chain variants.
Many unstable alpha-chain variants are associated with a thalassemic phenotype because the unstable alpha chains are prone to precipitation, leading to a deficiency of functional alpha globin chains. nih.gov This can result in conditions like Hb H disease. nih.gov this compound is noted to be associated with mild hemolytic anemia, which is consistent with the presence of an unstable hemoglobin. aklectures.comwikipedia.org
The following table provides a general comparison of functional characteristics often observed in different types of alpha-chain hemoglobin variants. It is important to reiterate that the specific values for this compound are not reported.
| Feature | Normal Hemoglobin (HbA) | High-Affinity Alpha-Chain Variants (e.g., Hb Chesapeake) | Low-Affinity Alpha-Chain Variants | Unstable Alpha-Chain Variants (General) | This compound |
| Oxygen Affinity | Normal | Increased | Decreased | Variable | Not Reported psu.edu |
| P50 Value | ~26-27 mmHg | Decreased | Increased | Variable | Not Reported psu.edu |
| Clinical Presentation | Asymptomatic | Erythrocytosis | Mild Anemia or Asymptomatic | Hemolytic Anemia, Thalassemic phenotype | Mild hemolytic anemia aklectures.comwikipedia.org |
| Stability | Stable | Generally Stable | Generally Stable | Unstable | Unstable aklectures.comwikipedia.org |
Pathophysiological Mechanisms and Cellular Effects Associated with Hemoglobin Luxembourg
Mechanisms of Hemoglobin Instability and Precipitate Formation (e.g., Heinz Body Formation)
The instability of Hemoglobin Luxembourg arises from the amino acid substitution within the globin chain. The replacement of tyrosine, a large aromatic amino acid, with histidine, a smaller polar residue, at the α24(B5) position is believed to indirectly affect the crucial α1β1 contact interface of the hemoglobin tetramer. researchgate.netnih.gov This interface is vital for maintaining the structural integrity and stability of the entire hemoglobin molecule.
Unstable hemoglobins (B146990), in general, have a greater propensity to spontaneously oxidize from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, forming methemoglobin. nih.gov This process can be accelerated by factors like infections or exposure to oxidative drugs. nih.gov Methemoglobin is incapable of binding oxygen and is an intermediate in the formation of hemichromes, which are denatured hemoglobin products. These hemichromes are prone to aggregation and precipitation within the red blood cell.
These intracellular precipitates of denatured hemoglobin are known as Heinz bodies . mhmedical.comganeshdiagnostic.com The formation of Heinz bodies is a hallmark of unstable hemoglobinopathies. mhmedical.com The process often begins with the loss of heme from the unstable globin chains, particularly the beta chains, which further destabilizes the molecule and promotes precipitation. mdpi.com In the case of this compound, this slight instability is sufficient to initiate this cascade, leading to the characteristic formation of Heinz bodies. researchgate.net
| Factor | Description | Relevance to this compound |
|---|---|---|
| Amino Acid Substitution | A mutation in the globin chain alters the protein's primary structure. nih.gov | α24(B5) Tyr→His substitution. researchgate.netnih.govexpasy.org |
| Structural Instability | The substitution weakens the noncovalent interactions that maintain hemoglobin's structure. mhmedical.com | The Tyr→His change is thought to indirectly impact the α1β1 contact, leading to slight instability. researchgate.net |
| Oxidation | Increased tendency for the iron in the heme group to oxidize to methemoglobin (Fe³⁺). nih.gov | As an unstable hemoglobin, it is predisposed to oxidation. |
| Hemichrome Formation | Oxidized hemoglobin denatures into hemichromes. nih.gov | A critical step in the precipitation process. |
| Precipitation | Insoluble hemichromes aggregate to form Heinz bodies. mhmedical.com | The ultimate result of the instability cascade. |
Erythrocytic Membrane Integrity and Deformability in the Presence of this compound
The presence of Heinz bodies has significant consequences for the physical properties of the red blood cell. These rigid precipitates can attach to the inner surface of the erythrocyte membrane. mhmedical.comganeshdiagnostic.com This attachment is a critical event that compromises the integrity and, most notably, the deformability of the red blood cell. mhmedical.com
Normal red blood cells are remarkably deformable, a property that allows them to navigate the narrow capillaries of the microcirculation, some of which have a smaller diameter than the red blood cell itself. The binding of Heinz bodies to the membrane skeleton, which includes proteins like spectrin (B1175318) and ankyrin, leads to a stiffening of the cell membrane. dynamed.com This increased rigidity impairs the red blood cell's ability to change shape as it passes through the splenic sinuses. mhmedical.comganeshdiagnostic.com
The interaction between the denatured hemoglobin and the membrane can also lead to increased membrane permeability and alterations in the lipid bilayer, further compromising the cell's structural integrity.
Impact on Red Blood Cell Lifespan and Clearance Mechanisms
The reduced deformability and compromised membrane integrity of red blood cells containing this compound lead to a shortened lifespan. The normal lifespan of a red blood cell is approximately 120 days. nih.gov In individuals with unstable hemoglobinopathies, this is significantly reduced due to premature destruction.
The primary site of clearance for these abnormal red blood cells is the spleen. mhmedical.comganeshdiagnostic.com The spleen's intricate network of sinusoids acts as a filter for aged or damaged red blood cells. As the rigid, Heinz body-containing erythrocytes attempt to pass through the narrow splenic cords, they become trapped. doctorabad.com Macrophages within the spleen then recognize and remove these damaged cells from circulation in a process known as extravascular hemolysis. nih.gov
During this process, splenic macrophages may "pit" the Heinz bodies from the red blood cells, removing a portion of the cell membrane along with the precipitate. mhmedical.com This results in the formation of "bite cells" and further reduces the surface area of the red blood cell, making it more spherical and even less deformable, which accelerates its eventual destruction. This ongoing process of premature red blood cell destruction is characteristic of the mild hemolytic anemia observed in individuals with this compound. researchgate.net
Associated Biochemical Alterations: Bilirubin (B190676) Metabolism Perturbations
The accelerated destruction of red blood cells leads to an increased turnover of hemoglobin, which in turn results in perturbations of bilirubin metabolism. Hemoglobin released from senescent or destroyed red blood cells is broken down into heme and globin. tandfonline.com The heme portion is catabolized by heme oxygenase into biliverdin, which is then reduced to bilirubin. tandfonline.com
This initial form of bilirubin, known as unconjugated or indirect bilirubin, is lipid-soluble and is transported in the blood bound to albumin. tandfonline.com It is then taken up by the liver, where it is conjugated with glucuronic acid to form water-soluble conjugated or direct bilirubin, which is excreted into the bile. ithanet.eu
In the case of this compound, the chronic low-grade hemolytic anemia results in a persistent overproduction of bilirubin, overwhelming the liver's capacity to conjugate it all. researchgate.net This leads to an accumulation of unconjugated bilirubin in the bloodstream, a condition known as indirect hyperbilirubinemia. researchgate.netmhmedical.com This elevated level of indirect bilirubin is a key biochemical finding in individuals with this compound and is the cause of the associated mild jaundice. researchgate.net
| Stage | Normal Process | Alteration in this compound |
|---|---|---|
| RBC Breakdown | Occurs after ~120 days. nih.gov | Accelerated due to instability and splenic clearance. mhmedical.com |
| Hemoglobin Catabolism | Normal rate of heme breakdown to bilirubin. tandfonline.com | Increased rate of heme breakdown, leading to excess bilirubin production. |
| Bilirubin Conjugation | Liver conjugates bilirubin, making it water-soluble. ithanet.eu | The liver's conjugation capacity is exceeded by the high level of bilirubin production. |
| Blood Bilirubin Levels | Normal levels of unconjugated and conjugated bilirubin. | Elevated levels of unconjugated (indirect) bilirubin. researchgate.net |
Molecular Pathogenesis Pathways Resulting from the Specific Hemoglobin Variant
The molecular pathogenesis of this compound is initiated by the single point mutation in the HBA1 or HBA2 gene, leading to the Tyr→His substitution at position α24. nih.gov Position α24 is located in the B helix of the alpha-globin chain. While this residue is internal, it is in contact with several residues that are part of the α1β1 interface. researchgate.net This interface is critical for the stability of the hemoglobin tetramer.
The substitution of the bulky, nonpolar tyrosine with the smaller, polar, and basic histidine likely disrupts the normal packing and hydrophobic interactions within the globin subunit. expasy.org This disruption can lead to a less stable protein conformation. Although described as a "slight" instability, it is sufficient to lower the energy barrier for denaturation, especially under conditions of oxidative stress. researchgate.net
Research Methodologies for Detection and Biochemical/molecular Characterization of Hemoglobin Luxembourg
Chromatographic Techniques for Hemoglobin Variant Separation and Quantification
Chromatographic methods are fundamental in modern hematology laboratories for the detection and quantification of hemoglobin variants. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a primary screening tool for hemoglobinopathies. nih.gov Automated cation-exchange HPLC systems can separate common and many rare hemoglobin variants based on their charge differences. chromsystems.com In an analysis of a blood sample containing Hemoglobin Luxembourg, the variant would appear as a distinct peak in the chromatogram, separate from the major peaks of HbA and HbA2.
For more detailed analysis, reverse-phase HPLC is employed to separate the individual globin chains. researchgate.net This technique separates molecules based on hydrophobicity. The substitution of a tyrosine residue with a histidine residue in the α-chain of this compound alters its polarity and, consequently, its interaction with the non-polar stationary phase of the reverse-phase column. This results in a different retention time for the variant α-chain compared to the normal α-chain, aiding in its characterization.
As mentioned, reverse-phase HPLC is a powerful secondary tool. Following the initial detection of a variant by ion-exchange HPLC, reverse-phase HPLC can confirm that the mutation is on the α-chain by demonstrating an abnormal elution profile for that specific globin chain.
High-Performance Liquid Chromatography (HPLC) Methodologies for Globin Chain and Peptide Analysis
Electrophoretic Techniques for Hemoglobin Variant Identification
Electrophoresis, which separates proteins based on their size and charge in an electric field, is a classic and essential methodology for hemoglobin variant analysis. oup.com
Agarose gel electrophoresis at an alkaline pH (typically 8.4-8.6) is a standard screening method. sebia.com At this pH, hemoglobin is negatively charged and migrates toward the anode. Some reports indicate that this compound has an electrophoretic mobility slightly faster than that of HbA. alljournals.cn To differentiate variants that co-migrate at alkaline pH, electrophoresis is also performed on citrate (B86180) agar (B569324) at an acidic pH (6.0-6.2). oup.com
Capillary electrophoresis (CE) is a modern, automated, high-resolution technique used for hemoglobinopathy screening. sebia.comnih.gov In CE, separation occurs in a narrow silica (B1680970) capillary based on electrophoretic mobility and electroosmotic flow. sebia.com This method provides excellent resolution and quantitative precision. oup.com this compound would present a distinct migration time, and its position relative to internal markers allows for its presumptive identification. sebia.com
Isoelectric focusing (IEF) offers the highest resolution of all electrophoretic techniques. nih.gov It separates proteins based on their isoelectric point (pI), the specific pH at which a protein has no net electrical charge. Proteins migrate through a pH gradient in a gel until they reach the pH that matches their pI, where they stop. The Tyr→His substitution in this compound results in a change in its pI, allowing it to be clearly resolved from HbA and other variants that might have similar mobilities in conventional electrophoresis. nih.govnih.gov
Agarose Gel Electrophoresis and Capillary Electrophoresis Protocols
Mass Spectrometry-Based Approaches for Definitive Structural Identification
While the above techniques are crucial for screening and presumptive identification, mass spectrometry (MS) provides the definitive structural characterization of a hemoglobin variant. nih.govlcms.cz
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the precise molecular weight of the intact globin chains. The theoretical mass difference between tyrosine (163.06 Da) and histidine (137.06 Da) is -26.00 Da. ESI-MS analysis of the α-chain from this compound would reveal a mass decrease of approximately 26 Da compared to the normal α-chain, confirming the nature of the amino acid substitution.
To confirm the exact location of the mutation, the variant α-chain is enzymatically digested, typically with trypsin, to produce a mixture of smaller peptides. This peptide mixture is then analyzed by tandem mass spectrometry (MS/MS). nih.govoup.com In this process, the specific peptide containing the mutation is selected and fragmented. The resulting fragment ions provide sequence information that unambiguously identifies the substitution as being at position 24 of the α-chain, thus confirming the structure of this compound.
| Technique | Principle of Separation | Application for this compound (α24 Tyr→His) |
| Cation-Exchange HPLC | Charge | Detects and quantifies the variant peak, which elutes at a characteristic retention time due to altered surface charge. |
| Reverse-Phase HPLC | Hydrophobicity | Separates globin chains; the variant α-chain shows an altered retention time due to the change in polarity from Tyr to His. |
| Agarose Gel Electrophoresis (Alkaline) | Charge at pH ~8.6 | Separates the variant from HbA based on differences in electrophoretic mobility. |
| Isoelectric Focusing (IEF) | Isoelectric Point (pI) | High-resolution separation of Hb Luxembourg from HbA and other variants based on its unique pI. nih.gov |
| Capillary Electrophoresis (CE) | Electrophoretic Mobility in a Capillary | Automated, high-resolution detection and presumptive identification based on a specific migration time. oup.com |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Mass-to-charge ratio | Determines the precise molecular weight of the intact α-chain, showing a mass decrease of ~26 Da. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected peptides | Confirms the exact location of the Tyr→His substitution at position 24 of the α-globin peptide sequence. nih.gov |
Peptide Mapping and Tandem Mass Spectrometry (MS/MS) for Amino Acid Sequencing
The precise identification of the amino acid substitution in this compound relies on sophisticated protein analysis techniques. The process typically begins with the isolation of the hemoglobin from red blood cells. The globin chains (alpha and beta) are then separated. To pinpoint the exact location of the mutation, the isolated alpha-globin chain is enzymatically digested, most commonly with trypsin, which cleaves the protein into smaller, more manageable peptide fragments. nih.gov
These fragments are then separated using techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov The resulting peptide map is a characteristic fingerprint of the protein. In the case of this compound, the peptide containing the amino acid at position 24 will have a different elution profile compared to the corresponding peptide from normal hemoglobin A due to the substitution of tyrosine by histidine.
The altered peptide is then subjected to tandem mass spectrometry (MS/MS). In this process, the peptide is first ionized and its mass-to-charge ratio is measured. It is then fragmented, and the masses of the resulting smaller fragments are also measured. This fragmentation pattern allows for the determination of the exact amino acid sequence of the peptide, thus confirming the Tyr→His substitution at position α24. cncb.ac.cnresearchgate.net
Table 1: Illustrative Peptide Mapping and MS/MS Data for this compound (Note: The following is a representative table as specific experimental data from the original studies is not publicly available.)
| Analysis Step | Expected Result for Normal Hemoglobin A (α-T4 peptide) | Observed Result for this compound (α-T4 peptide) | Interpretation |
| HPLC Retention Time | X minutes | Altered retention time (e.g., X ± Δ minutes) | Change in peptide polarity due to Tyr→His substitution. |
| Mass Spectrometry (MS) of Peptide | [M+H]⁺ = Y | [M+H]⁺ = Y - 26 Da | Mass difference consistent with Tyr (C₉H₁₁NO₃) to His (C₆H₉N₃O₂) substitution. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern confirms the sequence including Tyrosine at position 24. | Fragmentation pattern confirms the sequence with Histidine at position 24. | Definitive identification of the amino acid substitution. |
Intact Protein Mass Spectrometry for Globin Chain Analysis
Intact protein mass spectrometry offers a rapid method to screen for hemoglobin variants by measuring the molecular weight of the entire globin chains. lcms.cznih.gov Using techniques like electrospray ionization mass spectrometry (ESI-MS), the precise mass of the alpha and beta globin chains can be determined. researchgate.net
Table 2: Globin Chain Analysis by Intact Mass Spectrometry (Note: This table is illustrative, based on calculated molecular weights.)
| Globin Chain | Normal Molecular Weight (Da) | Expected Molecular Weight in this compound (Da) | Mass Difference (Da) |
| Alpha-globin | ~15,126.4 | ~15,100.4 | -26.0 |
| Beta-globin | ~15,867.2 | ~15,867.2 | 0 |
Molecular Genetic Techniques for Variant Detection and Confirmation
While protein analysis techniques are crucial for characterizing the variant hemoglobin, molecular genetic techniques are employed to identify the underlying mutation in the globin gene. For this compound, this involves analyzing the HBA1 or HBA2 genes, which code for the alpha-globin chain. medlineplus.gov
Polymerase Chain Reaction (PCR) and Allele-Specific Amplification Strategies
Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific regions of DNA for further analysis. researchgate.net To detect the mutation responsible for this compound, primers are designed to flank the region of the HBA gene containing codon 24.
Allele-specific PCR (AS-PCR), also known as Amplification Refractory Mutation System (ARMS), can be designed for more direct detection. foxdata.combyjus.com This method uses primers that are specific to either the normal (wild-type) allele or the mutant allele. The 3' end of the allele-specific primer is designed to match either the normal sequence or the mutated sequence at codon 24. Under stringent conditions, amplification will only occur if there is a perfect match between the primer and the DNA template, thus allowing for the differentiation between the normal and the this compound allele. researchgate.net
DNA Sequencing Methodologies: Sanger and Next-Generation Sequencing (NGS) Approaches
DNA sequencing provides the definitive confirmation of the genetic mutation. Sanger sequencing, a well-established method, involves sequencing the amplified region of the HBA gene. medmastery.comresearchgate.net The resulting sequence chromatogram will reveal the specific nucleotide change in codon 24 that leads to the tyrosine to histidine substitution.
Next-Generation Sequencing (NGS) offers a high-throughput approach to sequencing, allowing for the analysis of entire globin genes or even the whole genome. ispad.org NGS can be particularly useful for identifying novel or rare variants and for screening large populations. nih.gov For this compound, an NGS panel for hemoglobinopathies would identify the specific mutation in the HBA1 or HBA2 gene. researchgate.net
Single-Molecule Real-Time (SMRT) Technology for Globin Gene Variant Analysis
Single-Molecule Real-Time (SMRT) sequencing is a third-generation sequencing technology that can produce long reads, which is advantageous for resolving complex genetic regions like the alpha-globin locus. dntb.gov.uajst.go.jp This technology allows for the direct sequencing of single DNA molecules without the need for PCR amplification. drugbank.com While particularly useful for detecting large deletions or complex rearrangements, SMRT sequencing can also accurately identify single nucleotide variants, such as the one causing this compound, and can help to determine if the mutation is on the HBA1 or HBA2 gene. nih.govpitt.edu
Spectrophotometric and Oxygen Equilibrium Assays for Functional Characterization
Functional assays are performed to understand how the structural change in this compound affects its primary function of oxygen transport. Spectrophotometry is a key technique used in these assays, as the absorbance of light by hemoglobin changes depending on whether it is oxygenated or deoxygenated. researchgate.netpsu.edu
Oxygen equilibrium assays are conducted to determine the oxygen-binding affinity of the hemoglobin variant. This is typically represented by an oxygen equilibrium curve (OEC), which plots the percentage of hemoglobin saturated with oxygen against the partial pressure of oxygen (pO₂). A key parameter derived from the OEC is the P50 value, which is the pO₂ at which the hemoglobin is 50% saturated with oxygen. medmastery.comeur.nl
For an unstable hemoglobin variant like this compound, changes in oxygen affinity might be expected. The substitution at α24(B5), an internal position, can indirectly affect the α1β1 contact, potentially altering the conformational changes that occur during oxygenation and deoxygenation. nih.govnih.gov This could result in either an increased or decreased oxygen affinity, which would be reflected by a leftward or rightward shift of the OEC and a corresponding lower or higher P50 value, respectively. medmastery.comnih.gov
Table 3: Functional Properties of this compound (Note: Specific experimental values for this compound are not available in the reviewed literature; this table illustrates the parameters that would be measured.)
| Functional Parameter | Description | Expected Finding for this compound |
| Oxygen Affinity (P50) | Partial pressure of oxygen at which hemoglobin is 50% saturated. medmastery.com | Potentially altered (increased or decreased) compared to Hemoglobin A. |
| Bohr Effect | The effect of pH and CO₂ on hemoglobin's oxygen affinity. | May be normal or altered depending on the structural impact of the substitution. |
| Cooperativity (Hill Coefficient) | Describes the change in oxygen binding affinity as successive oxygen molecules bind. | Could be affected if the allosteric transitions of the hemoglobin molecule are disrupted. |
| Stability (e.g., Heat Stability Test) | Measures the propensity of the hemoglobin to denature under stress. | Described as slightly unstable. nih.govnih.gov |
Population Genetics and Epidemiological Considerations of Hemoglobin Luxembourg
Geographic Distribution and Ancestral Origins of Affected Kindreds
Hemoglobin Luxembourg was first identified in a family of Dutch origin. nih.govresearchgate.netresearchgate.net The diagnosis and characterization of this novel hemoglobin variant were conducted at the Hematology Division of the National Health Laboratory (Laboratoire National de Santé) in the Grand Duchy of Luxembourg. nih.gov This intersection of discovery location and familial origin highlights the role of modern healthcare systems and population mobility in identifying rare genetic traits.
While the immediate ancestral origin of the affected family is the Netherlands, the broader genetic landscape of the region has been shaped by significant historical migrations. Genomic studies of ancient remains, including an ~8,000-year-old skeleton from Loschbour, Luxembourg, have been instrumental in defining the major ancestral populations of modern Europeans. nih.govharvard.edu These deep ancestral roots, however, are distinct from the recent mutational event that gave rise to the this compound allele. The presence of the variant in a Dutch family identified in Luxembourg underscores individual or familial migration within Europe, a common demographic pattern. wikipedia.org
Inheritance Patterns and Familial Transmission Dynamics
This compound was discovered through a familial study, confirming its status as an inherited condition. nih.govresearchgate.net The variant was identified in multiple family members, spanning a range of ages. nih.gov Inherited disorders of hemoglobin are monogenic and typically follow Mendelian inheritance patterns. nih.gov Structural hemoglobin variants, which result from mutations in the globin genes, often exhibit an autosomal dominant or autosomal recessive pattern of transmission. revvity.compathlab.co.nz
In the case of this compound, the original report noted its association with mild hemolytic anemia and increased indirect bilirubinemia in affected individuals. nih.govresearchgate.net The presence of clinical signs in heterozygotes is common with unstable hemoglobin variants. The specific mode of inheritance (e.g., autosomal dominant) was not explicitly stated in the initial publication, but the identification in multiple members across different age groups is consistent with a heritable trait.
Table 2: Affected Individuals in the Original this compound Kindred
| Age Group | Sex |
|---|---|
| Adolescent | Not Specified |
| Adult | Not Specified |
| Middle Aged | Not Specified |
| Male | Not Specified |
| Female | Not Specified |
Source: Adapted from Groff et al., 1989. nih.gov
Population Screening Strategies and Methodological Considerations
The discovery of this compound was a result of clinical investigation rather than a large-scale population screening program. The methods used for its initial identification and characterization included High-Pressure Liquid Chromatography (HPLC), amino acid analysis, and analysis of peptide fragments. nih.gov
Modern strategies for detecting hemoglobin variants have evolved significantly. In Luxembourg, the National Center of Genetics (NCG), established as part of the Laboratoire National de Santé, is tasked with providing comprehensive genetic testing for the entire population. lns.lu The NCG utilizes state-of-the-art methods, including Next-Generation Sequencing (NGS), which allows for the precise identification of genetic mutations responsible for hereditary diseases. lns.lu Any systematic screening for a rare variant like this compound would now fall under the purview of the NCG.
Screening for hemoglobinopathies in many countries, such as the United Kingdom, often uses a Family Origin Questionnaire (FOQ) to assess the prior risk of carrying a clinically significant hemoglobin variant. service.gov.uk Individuals with ancestry from regions where hemoglobinopathies are endemic are typically prioritized for testing. service.gov.uk Northern European populations, including those of the Netherlands and Luxembourg, are generally considered low-prevalence for common hemoglobinopathies like sickle cell disease or thalassemia. service.gov.uknih.gov
Gene Flow and Dissemination Patterns of the this compound Allele
Currently, there is no evidence to suggest gene flow or dissemination of the this compound allele in any population. The variant has only been documented in a single family of Dutch origin. nih.govresearchgate.net The identification of this family in Luxembourg is best explained by individual migration, a common phenomenon within the European Union, rather than an established pattern of allele dissemination. wikipedia.org
For an allele to disseminate and establish a discernible frequency in a population, it would typically need to be present for many generations or confer a selective advantage. Given that this compound is a rare, recently described variant associated with mild clinical symptoms, it is unlikely to have undergone significant dissemination. nih.govresearchgate.net Future identification of this variant in other unrelated individuals would be required to suggest any level of gene flow from the original kindred.
Future Research Directions and Translational Perspectives for Hemoglobin Luxembourg
Hemoglobin (Hb) Luxembourg is a rare, unstable alpha-chain hemoglobin variant, identified as [α24(B5)Tyr→His]. researchgate.net It has been associated with mild hemolytic anemia and elevated indirect bilirubinemia in affected individuals. researchgate.net The instability is hypothesized to result from the amino acid substitution's indirect effect on the critical α1β1 contact surface. researchgate.net While specific research on this variant is sparse, the broader field of hemoglobinopathy research offers a clear roadmap for future investigations. Applying advanced methodologies can elucidate its pathophysiology and pave the way for targeted therapeutic strategies.
Q & A
Q. What are the standard methodologies for identifying and characterizing hemoglobin variants like hemoglobin Luxembourg?
Hemoglobin variants are typically identified via high-performance liquid chromatography (HPLC) and capillary electrophoresis to separate and quantify abnormal hemoglobin fractions. Confirmatory testing involves DNA sequencing to pinpoint mutations . For this compound, researchers should validate findings using mass spectrometry to detect structural abnormalities and correlate these with clinical phenotypes (e.g., oxygen affinity, stability). Ensure protocols adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines for reproducibility .
Q. How should researchers design experiments to study the functional impact of this compound mutations?
Experimental designs should include:
- In vitro assays : Recombinant hemoglobin expression systems to assess oxygen-binding kinetics and stability under varying pH/temperature conditions.
- Comparative controls : Wild-type hemoglobin samples and other known variants (e.g., hemoglobin S or C) for benchmarking .
- Clinical correlation : Pair laboratory data with patient hematologic parameters (e.g., hemoglobin concentration, erythrocyte indices) to evaluate clinical significance .
Q. What are the best practices for sample collection and storage in hemoglobin variant studies?
- Use EDTA-treated whole blood to prevent degradation.
- Store samples at –80°C for long-term stability; avoid repeated freeze-thaw cycles.
- Collaborate with biobanks like the Integrated Biobank of Luxembourg (IBBL) for standardized processing and ethical compliance .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the clinical significance of this compound?
Contradictions often arise from small sample sizes or confounding variables (e.g., coexisting iron deficiency). Mitigate this by:
- Meta-analysis : Pool data from multiple cohorts to increase statistical power.
- Sensitivity analysis : Exclude outliers or adjust for covariates (e.g., age, comorbidities) using multivariate regression .
- Replication studies : Validate findings in independent populations, particularly in Luxembourg’s diverse demographic setting .
Q. What advanced statistical approaches are suitable for analyzing genotype-phenotype relationships in hemoglobinopathies?
- Longitudinal models : Track this compound carriers over time to assess disease progression.
- Machine learning : Train algorithms on hematologic and genetic datasets to predict clinical outcomes.
- Bayesian frameworks : Incorporate prior evidence (e.g., mutation prevalence) to refine probabilistic estimates .
Q. How can researchers address ethical challenges in studying rare hemoglobin variants?
- Informed consent : Clearly explain risks of genetic findings, especially in familial studies.
- Data anonymization : Use coded identifiers and restrict access to sensitive genomic data.
- Ethics review : Submit protocols to institutional review boards (IRBs) for approval, adhering to EU General Data Protection Regulation (GDPR) .
Methodological and Collaborative Considerations
Q. What strategies enhance interdisciplinary collaboration in hemoglobin research?
- Leverage national infrastructure : Partner with IBBL for biobanking and the Luxembourg Institute of Health for clinical data integration .
- Cross-disciplinary teams : Include hematologists, geneticists, and bioinformaticians to address technical and clinical gaps .
- Public engagement : Use questionnaires (as in ) to gather patient perspectives and improve study relevance.
Q. How should researchers navigate publication challenges when reporting novel hemoglobin variants?
- Transparency : Detail all methodological limitations (e.g., sample size, assay variability) to contextualize findings.
- Data sharing : Deposit raw sequencing data in public repositories (e.g., NCBI’s dbGaP) to enable independent verification .
- Peer review : Seek reviewers with expertise in hemoglobinopathies to ensure rigorous evaluation .
Emerging Research Frontiers
Q. What role do emerging technologies play in advancing this compound research?
Q. How can researchers design population-level studies to assess this compound prevalence in Luxembourg?
- Cohort design : Use stratified sampling to include urban and rural populations, accounting for Luxembourg’s urbanization trends .
- Geospatial analysis : Map variant distribution using tools like Lidar data (see ) to identify environmental or demographic correlates.
- Collaborate with national health registries : Cross-reference laboratory data with electronic health records for comprehensive epidemiology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
